molecular formula C21H24FN3O3 B2616021 (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea CAS No. 1235706-58-7

(E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea

Cat. No. B2616021
M. Wt: 385.439
InChI Key: DIJOXBKUHCGGFB-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea is a compound that is synthesized in the laboratory for scientific research purposes. This compound has gained attention in recent years due to its potential applications in the field of medicinal chemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea involves the reaction of 4-fluorobenzylamine with 1-(3-(furan-2-yl)acryloyl)piperidin-4-ylmethyl isocyanate to form the desired product.

Starting Materials
4-fluorobenzylamine, 1-(3-(furan-2-yl)acryloyl)piperidin-4-ylmethyl isocyanate

Reaction
Step 1: 4-fluorobenzylamine is reacted with 1-(3-(furan-2-yl)acryloyl)piperidin-4-ylmethyl isocyanate in anhydrous dichloromethane at room temperature., Step 2: The reaction mixture is stirred for 24 hours and then quenched with water., Step 3: The resulting mixture is extracted with dichloromethane and the organic layer is dried over anhydrous sodium sulfate., Step 4: The solvent is removed under reduced pressure and the crude product is purified by column chromatography to obtain the desired product, (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea.

Mechanism Of Action

The mechanism of action of (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to induce apoptosis in cancer cells and have potential as a treatment for cancer.

Biochemical And Physiological Effects

The biochemical and physiological effects of (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea are not well characterized. However, the compound has been shown to exhibit antitumor activity in vitro and in vivo. Additionally, it has been shown to induce apoptosis in human prostate cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea in lab experiments is its potential as a treatment for cancer. Additionally, the compound has potential applications in the treatment of neurodegenerative diseases. One limitation of using the compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea. One direction is to investigate the compound's potential as a treatment for other types of cancer. Another direction is to further investigate the compound's mechanism of action and its effects on histone deacetylase activity. Additionally, the compound could be investigated for its potential as a treatment for other neurodegenerative diseases.

Scientific Research Applications

(E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea has potential applications in the field of medicinal chemistry. The compound has been shown to exhibit antitumor activity in vitro and in vivo. Additionally, it has been shown to inhibit the growth of human prostate cancer cells by inducing apoptosis. The compound has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c22-18-5-3-16(4-6-18)14-23-21(27)24-15-17-9-11-25(12-10-17)20(26)8-7-19-2-1-13-28-19/h1-8,13,17H,9-12,14-15H2,(H2,23,24,27)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJOXBKUHCGGFB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea

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